1-(2-Fluorophenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluorophenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C21H13FN2O3S and its molecular weight is 392.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives are known to have the potential to activate or inhibit various biochemical pathways and enzymes .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
Thiazole derivatives are known to have a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of chlorine in low molecular weight compounds can affect its biological activity by altering the electrophilicity of carbon in the C-Cl bond . .
Biochemical Analysis
Biochemical Properties
The thiazole ring in 1-(2-Fluorophenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is known to interact with various enzymes, proteins, and other biomolecules . Thiazoles are found in many potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs
Cellular Effects
For instance, some thiazole derivatives have demonstrated antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Biological Activity
1-(2-Fluorophenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to a class of pyrrole derivatives. Its unique heterocyclic structure suggests potential biological activities, although specific research on this compound remains limited. This article explores the biological activities associated with similar compounds and discusses the potential pharmacological applications of this specific derivative.
Structural Characteristics
The molecular structure of this compound includes:
- Chromeno-Pyrrole Backbone : This core structure is prevalent in various biologically active molecules.
- Thiazole Ring : Known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.
- Fluorophenyl Substituent : The presence of fluorine may enhance lipophilicity and biological activity.
Biological Activities
While direct studies on the compound are scarce, analogous compounds exhibit a range of biological activities:
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. For instance, thiazole-containing compounds have shown effectiveness against various bacterial strains and fungi due to their ability to disrupt cellular processes.
Anticancer Properties
Pyrrole derivatives have been reported to possess anticancer activities. The chromeno-pyrrole framework has been linked to inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
Compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This suggests that this compound may also exhibit such properties.
The exact mechanism of action for this compound is not fully elucidated. However, it can be hypothesized based on the activities of similar compounds:
- Enzyme Inhibition : Many pyrrole derivatives act as enzyme inhibitors, targeting kinases or proteases involved in disease progression.
- Receptor Binding : The compound may interact with various receptors (e.g., G-protein coupled receptors) influencing signaling pathways related to inflammation and cancer.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-(4-Fluorophenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | Similar chromeno-pyrrole core; different fluorine position | Antimicrobial |
1-(3-Fluorophenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | Similar core; different substitution pattern | Anticancer |
1-(4-Bromophenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | Bromine substitution; similar core | Anti-inflammatory |
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions. Recent methodologies focus on efficient synthesis techniques that allow for the generation of compound libraries containing diverse substituents. Such approaches enhance the potential for discovering novel therapeutic agents based on this structural framework.
Properties
IUPAC Name |
1-(2-fluorophenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13FN2O3S/c1-11-6-7-15-13(10-11)18(25)16-17(12-4-2-3-5-14(12)22)24(20(26)19(16)27-15)21-23-8-9-28-21/h2-10,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTDGSIDBPPHGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC=CS4)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.